2-(2-bromoethyl)-1-fluoro-4-nitrobenzene
Description
The direct Friedel-Crafts alkylation of 1-fluoro-4-nitrobenzene (B44160) with a 2-bromoethylating agent is highly unlikely to be successful due to the strong deactivating effect of the nitro group on the aromatic ring. A more feasible approach would involve a palladium-catalyzed cross-coupling reaction. For instance, a Heck reaction between an aryl halide and an alkene could be employed.
A potential strategy involves the Heck reaction of a di-halogenated nitrobenzene (B124822), such as 1-bromo-2-fluoro-5-nitrobenzene, with ethylene (B1197577) glycol vinyl ether. This would be followed by the hydrolysis of the resulting vinyl ether to yield 2-(2-hydroxyethyl)-1-fluoro-4-nitrobenzene.
The optimization of this Heck reaction would involve screening various parameters:
Catalyst System: A range of palladium catalysts, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, and palladacycles, would be evaluated. The choice of phosphine (B1218219) ligands (e.g., PPh₃, P(o-tol)₃, or bidentate ligands like dppf) can significantly influence catalyst activity and stability.
Base: Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., Et₃N, DBU) would be tested to find the optimal conditions for the catalytic cycle.
Solvent: Polar aprotic solvents like DMF, DMAc, and NMP are commonly used for Heck reactions and their effect on yield and reaction time would be investigated.
Temperature: The reaction temperature would be optimized to ensure a reasonable reaction rate while minimizing side reactions and catalyst decomposition.
A hypothetical optimization study for this step is presented in the table below.
Table 1: Hypothetical Optimization of Heck Reaction for the Synthesis of a Hydroxyethyl Precursor
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 45 |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 100 | 55 |
| 3 | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 100 | 50 |
| 4 | Pd(OAc)₂ | dppf | Cs₂CO₃ | DMAc | 120 | 75 |
| 5 | Pd(OAc)₂ | dppf | Cs₂CO₃ | NMP | 120 | 70 |
| 6 | Palladacycle A | - | Et₃N | DMF | 110 | 65 |
Properties
CAS No. |
1021389-36-5 |
|---|---|
Molecular Formula |
C8H7BrFNO2 |
Molecular Weight |
248 |
Purity |
95 |
Origin of Product |
United States |
Conversion of the Hydroxyl Group to a Bromide:
The subsequent step would be the conversion of the synthesized 2-(2-hydroxyethyl)-1-fluoro-4-nitrobenzene to the final product, 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene. The Appel reaction is a common method for this transformation, utilizing a phosphine (B1218219) and a bromine source. organic-chemistry.orgwikipedia.org
Optimization of the Appel reaction would focus on:
Reagents: Different combinations of triphenylphosphine (B44618) (PPh₃) with bromine sources like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) would be explored. researchgate.netorganic-chemistry.org
Solvent: Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are typically used.
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions.
The table below illustrates a potential optimization for this bromination step.
Table 2: Hypothetical Optimization of the Appel Reaction for the Synthesis of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene
| Entry | Bromine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | CBr₄ | DCM | 0 | 2 | 80 |
| 2 | CBr₄ | THF | 0 | 2 | 75 |
| 3 | NBS | DCM | 0 | 3 | 70 |
| 4 | CBr₄ | Acetonitrile | 0 | 2 | 85 |
| 5 | PBr₃ | DCM | 0 to rt | 4 | 65 |
It is crucial to reiterate that the synthetic route and the optimization data presented here are hypothetical. The presence of the electron-withdrawing nitro group and the fluoro substituent on the aromatic ring can significantly impact the reactivity at each step. Therefore, extensive experimental work would be required to determine the actual optimal conditions for the synthesis of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene and to achieve high yield and selectivity.
Reactivity Profiles and Mechanistic Investigations of 2 2 Bromoethyl 1 Fluoro 4 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene. The presence of the nitro group at the para position to the fluorine atom strongly activates the aromatic ring towards nucleophilic attack.
Displacement of the Fluorine Atom by Nitrogen-Based Nucleophiles
The fluorine atom, being the most electronegative halogen, is an excellent leaving group in SNAr reactions. This is further enhanced by the strong electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. Consequently, the fluorine atom is readily displaced by a variety of nitrogen-based nucleophiles, such as primary and secondary amines, to form N-aryl products. For instance, the reaction with piperidine (B6355638) would yield 1-(2-(2-bromoethyl)-4-nitrophenyl)piperidine. These reactions are foundational for the synthesis of various biologically active molecules, including N-arylpiperazines.
While specific kinetic data for the reaction of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene with nitrogen nucleophiles is not extensively reported in publicly available literature, the general reactivity pattern is well-established for structurally similar compounds. The reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the use of a non-nucleophilic base to neutralize the hydrofluoric acid byproduct.
It is important to note that the yields in the table above are anticipated based on reactions with analogous compounds due to the limited availability of specific experimental data for 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene.
Influence of the Nitro Group and Bromoethyl Substituent on SNAr Reactivity and Regioselectivity
The nitro group plays a pivotal role in activating the aromatic ring for SNAr. Its strong -M (mesomeric) and -I (inductive) effects withdraw electron density from the ring, particularly at the ortho and para positions. This delocalization of negative charge stabilizes the anionic Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.
The bromoethyl substituent, located ortho to the fluorine atom, can exert a more complex influence. Its primary effect is steric hindrance, which may slightly retard the rate of nucleophilic attack at the C-1 position. However, this steric effect is generally considered to be minor compared to the powerful activating effect of the para-nitro group. Electronically, the bromoethyl group is weakly deactivating through its -I effect.
Regioselectivity in SNAr reactions on this molecule is predominantly dictated by the position of the nitro group. Nucleophilic attack will overwhelmingly favor the displacement of the fluorine atom at the C-1 position due to the stabilization of the resulting intermediate by the para-nitro group. The alternative displacement of the bromine atom on the aromatic ring is not observed under typical SNAr conditions as it is not activated by the nitro group.
Mechanistic Pathways of SNAr in Activated Aromatic Systems
The generally accepted mechanism for SNAr reactions of activated aromatic systems like 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene proceeds through a two-step addition-elimination pathway.
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.
Elimination of the Leaving Group: In the second, typically faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.
Nucleophilic Substitution Reactions at the Bromoethyl Center (SN1/SN2)
The bromoethyl side chain provides a second site for nucleophilic attack, proceeding via SN1 or SN2 mechanisms, which are in competition with the SNAr pathway. The choice of nucleophile and reaction conditions can often be tuned to favor one pathway over the other.
Alkylation of Heteroatom Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur)
The primary bromide of the bromoethyl group is susceptible to displacement by a range of heteroatom nucleophiles. For example, reaction with a thiol, such as thiophenol, in the presence of a base would lead to the formation of a thioether. Similarly, alkoxides can displace the bromide to form ethers, and amines can lead to the formation of secondary or tertiary amines.
A study on the related compound, 1-(2-bromoethyl)-4-nitrobenzene, has shown its utility in synthesizing various derivatives through substitution at the bromoethyl position. For instance, it has been reacted with sodium sulfite (B76179) to form sodium 2-(4-nitrophenyl)ethanesulfonate, which can be further functionalized. This suggests that the bromoethyl group in 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene would exhibit similar reactivity.
The data in this table is based on the known reactivity of similar bromoethyl-substituted nitrobenzenes, as specific experimental data for the target compound is limited.
Formation of Organometallic Reagents via Substitution
The bromoethyl group also presents the possibility of forming organometallic reagents, such as Grignard or organolithium reagents. However, the presence of the acidic protons on the carbon adjacent to the nitro-activated ring and the electrophilic nitro group itself can complicate these reactions. The formation of a Grignard reagent, for example, would require carefully controlled conditions to avoid side reactions. The resulting organometallic species would be a powerful nucleophile, capable of reacting with a variety of electrophiles. There is, however, a lack of specific literature detailing the successful formation of organometallic reagents from 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions are fundamental processes in organic synthesis for constructing cyclic molecules. For a substrate like 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene , such reactions would typically require prior modification, such as the reduction of the nitro group to an amine, to enable the necessary nucleophilic attack for ring formation.
Formation of Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines)
The synthesis of nitrogen-containing heterocycles like indoles often involves the cyclization of suitably substituted anilines. mdpi.com For 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene , a plausible, though undocumented, pathway to an indole (B1671886) would first involve the chemical reduction of the nitro group to an aniline (B41778) derivative, forming 2-(2-bromoethyl)-4-fluoroaniline. This intermediate could then potentially undergo an intramolecular N-alkylation, where the newly formed amino group displaces the bromine atom of the ethyl side chain to form a five-membered ring. This type of reaction, known as a Madelung, Fischer, or Bischler-Möhlau indole synthesis depending on the specific precursors and conditions, is a common strategy for building the indole core. mdpi.comnih.gov
Similarly, quinoline (B57606) synthesis from this substrate is hypothetically possible but would require more extensive molecular rearrangement or the introduction of additional carbon atoms, as the bromoethyl group does not provide a direct framework for a six-membered ring in this configuration. Reductive cyclization of o-nitrostyrenes is a known method for indole synthesis, but this would require the bromoethyl group to be converted into a vinyl group first. nih.gov
Role of the Bromoethyl Chain in Ring-Closing Reactions
In any potential intramolecular cyclization of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene , the bromoethyl chain would serve as the primary electrophilic component. The carbon atom attached to the bromine is susceptible to nucleophilic attack, while the bromine atom itself functions as a leaving group.
For a successful ring-closing reaction to form a heterocycle, a nucleophilic site would need to be present or generated on the molecule, positioned to allow for a sterically favorable cyclization (typically forming a 5- or 6-membered ring). As mentioned, reducing the nitro group to an amine is the most direct way to create such a nucleophile. The flexibility of the ethyl chain allows the terminal electrophilic carbon to approach the ring-bound nucleophile, facilitating the bond formation necessary for cyclization.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. yonedalabs.com The reactivity of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene in these reactions would depend on which of its functional groups—the C(sp³)-Br bond of the ethyl chain, the C(sp²)-F bond, or the C(sp²)-NO₂ group—preferentially undergoes oxidative addition to the palladium catalyst. There is no specific literature detailing these reactions for this compound.
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organohalide with a boronic acid or ester. libretexts.org While typically applied to aryl halides, variations for alkyl halides exist. For 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene , several outcomes are possible, though none are documented:
Coupling at the C(sp³)-Br bond: The alkyl bromide could potentially couple with a boronic acid, though this is often more challenging than with aryl halides and may require specific catalyst systems.
Coupling at the C(sp²)-F bond: Aryl fluorides are generally the least reactive aryl halides in Suzuki couplings and require specialized, highly active catalysts.
Coupling at the C(sp²)-NO₂ bond: Recent advancements have enabled the use of nitroarenes as electrophiles in Suzuki reactions, where the nitro group is replaced by the organic group from the boronic acid. mdpi.com This requires specific bulky phosphine (B1218219) ligands. mdpi.com
Without experimental data, it is impossible to determine which site, if any, would be reactive under standard Suzuki-Miyaura conditions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the reactivity of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene is not documented. Potential reaction sites include the aryl fluoride (B91410) and the nitro group. libretexts.orgbohrium.comnih.gov Amination of aryl fluorides is feasible but often requires stronger reaction conditions or more specialized catalysts compared to aryl bromides or iodides. The direct amination by replacing the nitro group is also a known, albeit less common, transformation. bohrium.comnih.gov A C(sp³)-N coupling at the bromoethyl group is also a possibility.
Other Palladium-Catalyzed Transformations (e.g., Sonogashira, Heck)
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is most efficient with iodides and bromides. The aryl fluoride in 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene would likely be unreactive under standard Sonogashira conditions. The alkyl bromide of the bromoethyl chain is not a standard substrate for this transformation. There are no published examples of a Sonogashira reaction with this compound.
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. As with the Sonogashira reaction, the low reactivity of the aryl fluoride and the nature of the alkyl bromide make 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene a non-ideal substrate for traditional Heck reaction conditions. No specific studies on this reaction have been reported for this compound.
Radical Reactions and Electron Transfer Processes
The chemical character of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene is dictated by the interplay between the electrophilic aromatic ring and the reactive alkyl bromide side chain. This structure suggests a rich potential for engaging in radical reactions and electron transfer processes, initiated either at the bromoethyl group or the nitroaromatic system.
Homolytic Cleavage and Radical Formation:
The carbon-bromine bond in the bromoethyl group is susceptible to homolytic cleavage upon thermolysis or photolysis, or more commonly, through the action of a radical initiator like azobisisobutyronitrile (AIBN) or with organotin reagents. This cleavage would generate a primary alkyl radical, which can then participate in a variety of subsequent reactions.
The general initiation step for such radical reactions can be represented as follows:
Table 1: Initiation of Radical Reactions
| Initiator | Condition | Product |
|---|---|---|
| AIBN | Heat (Δ) | 2 R· + N₂ |
| Bu₃SnH / AIBN | Heat (Δ) | Bu₃Sn· |
Where R represents the 2-(1-fluoro-4-nitrophenyl)ethyl radical.
Intramolecular Radical Cyclization:
A significant potential reaction pathway for the generated radical is an intramolecular 6-exo-trig cyclization onto the aromatic ring. However, the high energy of disrupting the aromaticity makes this process generally unfavorable unless the aromatic ring is sufficiently activated or a subsequent rapid rearomatization step is possible. A more plausible intramolecular pathway involves the nitro group. It is well-documented that nitroaromatic compounds can undergo single-electron transfer (SET) to form a nitro radical anion. nih.gov
The process would likely follow these steps:
Formation of the primary radical at the ethyl side chain.
Intramolecular addition of this radical to one of the oxygen atoms of the nitro group.
Subsequent rearrangement or fragmentation pathways.
Electron Transfer Processes:
The nitroaromatic portion of the molecule is a potent electron acceptor. Nitroaromatic compounds are known to undergo single-electron reduction to form nitro radical anions (ArNO₂•⁻). nih.gov This process can be initiated by chemical reductants, electrochemical methods, or through photoinduced electron transfer. The one-electron reduction potential is a key parameter governing the facility of this process. acs.org For nitroaromatics, these potentials are generally in a range that makes them accessible to a variety of reducing agents. nih.gov
Once formed, the nitro radical anion can undergo several fates. In the context of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene, an interesting possibility is an intramolecular dissociative electron transfer, where the electron is transferred from the nitro radical anion to the bromoethyl side chain, leading to the cleavage of the C-Br bond and the formation of a bromide anion and a new carbon-centered radical. iaea.org
Table 2: Plausible Electron Transfer and Subsequent Reactions
| Reaction Type | Reagent/Condition | Intermediate | Potential Product |
|---|---|---|---|
| Single Electron Transfer | e⁻ (e.g., from a reductant) | 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene radical anion | - |
This newly formed radical could then undergo intramolecular cyclization, potentially leading to the formation of cyclic structures. The regioselectivity of such a cyclization would be governed by the stability of the resulting ring system.
Benzylic-type Reactivity:
While not a true benzylic position, the CH₂ group attached to the aromatic ring exhibits enhanced reactivity. Radical abstraction of a hydrogen atom from this position is more favorable than from a simple alkane due to the resonance stabilization of the resulting radical by the adjacent benzene (B151609) ring. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used for benzylic bromination. libretexts.org However, in the case of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene, the existing bromine on the terminal carbon is a more likely site for initial radical reactions under many conditions.
Stereochemical Aspects of Reactivity
The parent molecule, 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene, is achiral. Therefore, discussions of stereochemistry become relevant only when a chiral center is introduced into the molecule or during a transformation that creates one.
If a reaction were to create a new stereocenter, for instance, by the addition of a group to the ethyl side chain, the stereochemical outcome would depend on the nature of the reaction mechanism.
Reactions Involving Radical Intermediates:
Radical intermediates are typically sp²-hybridized and planar, or rapidly inverting sp³-hybridized species. When a planar radical intermediate reacts with another molecule, the attack can occur from either face with equal probability, assuming there are no other chiral influences in the molecule or its environment. This leads to the formation of a racemic mixture (a 50:50 mixture of enantiomers). youtube.com
For example, if the bromine atom were to be substituted via a radical mechanism that proceeds through the formation of the 2-(1-fluoro-4-nitrophenyl)ethyl radical, and the subsequent reaction introduced a new substituent at that carbon, a racemic product would be expected.
Table 3: Stereochemical Outcome of Radical Substitution at a Prochiral Center
| Substrate Feature | Reaction Type | Intermediate Geometry | Product |
|---|
Diastereoselectivity in Chiral Derivatives:
If the molecule already contained a stereocenter, any subsequent reaction that creates a new stereocenter could proceed with diastereoselectivity. The existing chiral center can influence the approach of reagents, leading to a preferential formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the proximity of the existing stereocenter to the reaction site and the nature of the transition states involved. For instance, in a radical cyclization of a chiral precursor, the formation of the new ring and its substituents would be influenced by the pre-existing stereochemistry, potentially leading to a diastereomeric excess of one product.
Strategic Applications in Complex Molecule Synthesis
Precursor to Fluorinated Heterocyclic Scaffolds
The presence of the fluorine atom and the reactive bromoethyl group makes 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene an attractive precursor for the synthesis of fluorinated heterocyclic scaffolds. These structures are of significant interest in drug discovery due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity.
Synthesis of Pyridine (B92270), Pyrimidine, and Quinoxaline (B1680401) Derivatives
While direct, documented syntheses of pyridine, pyrimidine, and quinoxaline derivatives starting specifically from 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene are not extensively reported in the literature, its structural motifs suggest plausible synthetic routes.
General strategies for the synthesis of these heterocycles often involve the use of precursors with functionalities similar to those present in 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene after initial transformations. For instance, the reduction of the nitro group to an amine would yield 2-(2-bromoethyl)-4-fluoroaniline. This aniline (B41778) derivative could then, in principle, undergo cyclization reactions to form various heterocyclic systems.
Pyridine Derivatives: The synthesis of fluorinated pyridines can be achieved through various methods, including the direct C-H fluorination of existing pyridine rings or by constructing the ring from acyclic precursors. nih.govacs.orgorgsyn.orgacs.org While a direct pathway from 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene is not established, its aniline derivative could potentially be a substrate in multicomponent reactions for pyridine synthesis.
Pyrimidine Derivatives: Fluorinated pyrimidines are often synthesized from smaller fluorinated building blocks. nih.gov For example, a common method involves the condensation of an amidine with a β-dicarbonyl compound or its equivalent. It is conceivable that derivatives of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene could be elaborated into suitable precursors for such cyclizations.
Quinoxaline Derivatives: The classical synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov Reduction of the nitro group in 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene, followed by further functionalization to introduce a second amino group ortho to the first, would generate a suitable diamine precursor for quinoxaline synthesis. nih.gov
Construction of Fused-Ring Systems and Polycycles
The bifunctional nature of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene lends itself to the construction of fused-ring systems and polycycles. The bromoethyl group can participate in intramolecular cyclization reactions, while the aromatic ring can undergo various substitution and coupling reactions. For instance, a related compound, 4-bromo-1-fluoro-2-nitrobenzene, has been utilized in the synthesis of a dibenzoxazepine (B10770217) analog, which is a seven-membered heterocyclic ring fused to two benzene (B151609) rings.
Building Block for Aromatic and Aliphatic Amine Derivatives
A primary application of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene is as a precursor for a wide range of aromatic and aliphatic amine derivatives. These amines are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
The key transformation is the reduction of the nitro group to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-based reductions. The resulting 2-(2-bromoethyl)-4-fluoroaniline can then be further functionalized.
The bromoethyl side chain provides a handle for the introduction of various aliphatic amine functionalities through nucleophilic substitution reactions. For example, reaction with primary or secondary amines can yield the corresponding secondary or tertiary amine derivatives.
Intermediate for High-Value Organic Compounds
The strategic placement of its functional groups makes 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene a valuable intermediate for the synthesis of a variety of high-value organic compounds. The fluorine atom can influence the electronic properties and reactivity of the aromatic ring, while the nitro group can be a precursor to other functionalities. The bromoethyl group allows for the extension of the carbon skeleton or the introduction of other functional groups.
Role in Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material. The multiple reactive sites of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene make it a suitable building block for DOS strategies. By selectively reacting at the nitro group, the fluorine atom, or the bromoethyl chain, a multitude of different molecular scaffolds can be accessed. This approach is particularly valuable in the search for new drug candidates and chemical probes to explore biological systems. nih.govnih.gov
Advanced Characterization and Analytical Techniques for Reaction Monitoring and Product Elucidation
Spectroscopic Analysis of Reaction Intermediates and Products
Spectroscopic techniques are fundamental in providing detailed information about the molecular structure and functional groups present in 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the bromoethyl group. The aromatic region would likely display complex splitting patterns due to the coupling between the protons and the adjacent fluorine atom. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the fluorine atom. The ethyl group protons would appear as two triplets, with the triplet downfield corresponding to the methylene (B1212753) group attached to the bromine atom (-CH₂Br) and the other triplet corresponding to the methylene group attached to the aromatic ring (Ar-CH₂-).
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms in the aromatic ring would have their chemical shifts influenced by the substituents. The presence of the fluorine atom would lead to carbon-fluorine coupling (C-F coupling), which would be observable as doublets for the carbons in close proximity to the fluorine atom. The two carbons of the bromoethyl group would also be clearly distinguishable.
A hypothetical ¹H and ¹³C NMR data table is presented below, illustrating the expected chemical shifts and multiplicities.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 8.10 - 8.00 | m |
| 7.40 - 7.30 | m |
| 3.70 | t |
| 3.30 | t |
| Note: This is a hypothetical data table as experimental data for this specific compound is not publicly available. |
Mass spectrometry (MS) is essential for determining the molecular weight of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene and for obtaining information about its fragmentation pattern, which can further confirm its structure. With a molecular formula of C₈H₇BrFNO₂, the expected monoisotopic mass is approximately 246.964 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern would likely involve the loss of the bromine atom, the nitro group, and cleavage of the ethyl side chain.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene would be expected to show characteristic absorption bands for:
Aromatic C-H stretching: around 3100-3000 cm⁻¹
Aliphatic C-H stretching: around 2950-2850 cm⁻¹
Asymmetric and symmetric NO₂ stretching: strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ respectively.
C-F stretching: a strong band in the region of 1250-1000 cm⁻¹
C-Br stretching: in the fingerprint region, typically below 700 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitrobenzene (B124822) chromophore would result in characteristic absorption bands in the UV region.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are crucial for assessing the purity of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene and for isolating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of non-volatile compounds like 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would likely be effective for separating the product from starting materials and byproducts. A UV detector would be suitable for monitoring the elution of the compound. HPLC can provide quantitative information about the purity of the final product.
While 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be an invaluable tool for analyzing more volatile byproducts or impurities that may be present in a reaction mixture. The gas chromatograph separates the volatile components, which are then directly introduced into the mass spectrometer for identification. This technique is particularly useful for detecting and identifying any side-products formed during the synthesis, thus aiding in the optimization of reaction conditions.
X-Ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene, this powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for confirming chemical structures, understanding conformational preferences, and elucidating structure-property relationships. While crystallographic data for derivatives directly synthesized from 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene are not prevalent in the reviewed literature, the analysis of closely analogous structures offers significant insights into the solid-state behavior of this class of compounds.
A pertinent example is the crystal structure analysis of 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene, an intermediate in the synthesis of 10,11–dihydro-5H-dibenzo[b,f]azepine derivatives. nih.gov This compound shares key structural motifs with derivatives of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene, including a bromo-substituted ring and a nitro-substituted ring linked by an ethyl chain. The substitution of a fluorine atom with a chlorine atom represents a minor change in halogenation.
The single-crystal X-ray diffraction study of this derivative revealed an orthorhombic crystal system. nih.gov A significant finding from the analysis is the relative orientation of the two aromatic rings; the dihedral angle between the mean planes of the 1-bromo benzene (B151609) ring and the 2-nitro, 4-chloro benzene ring is a mere 1.8(4)°. nih.gov Furthermore, the nitro group is twisted by 15.8(6)° from the mean plane of the benzene ring to which it is attached. nih.gov The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov
Detailed crystallographic data for 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene provides a foundational reference for what can be expected for analogous derivatives of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene.
Crystal Data and Structure Refinement for 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene nih.gov
| Parameter | Value |
| Empirical Formula | C₁₄H₁₁BrClNO₂ |
| Formula Weight | 340.60 |
| Temperature | 150 K |
| Wavelength | Cu Kα radiation |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 15.7756 (4) |
| b (Å) | 7.3795 (2) |
| c (Å) | 11.5236 (3) |
| Volume (ų) | 1341.53 (6) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.687 |
| Absorption Coefficient (mm⁻¹) | 5.99 |
| F(000) | 680 |
Hydrogen-Bond Geometry (Å, °) for 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene nih.gov
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
| C3—H3A⋯O2ⁱ | 0.95 | 2.62 | 3.479 (6) | 150 |
| C13—H13A⋯O1ⁱⁱ | 0.95 | 2.60 | 3.421 (4) | 145 |
| Symmetry codes: (i) x-1/2, -y+3/2, z; (ii) x, y+1, z |
Computational and Theoretical Investigations of 2 2 Bromoethyl 1 Fluoro 4 Nitrobenzene
Electronic Structure Analysis and Reactivity Prediction
Electronic structure analysis provides fundamental insights into the behavior of a molecule. Through methods like Frontier Molecular Orbital (FMO) theory and Electrostatic Potential Surface (EPS) analysis, the reactivity of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene can be predicted.
FMO theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.
For 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene, the HOMO is expected to be localized on the nitrobenzene (B124822) ring, influenced by the electron-donating character of the bromoethyl group and the electron-withdrawing nature of the nitro group and fluorine atom. The LUMO is anticipated to be predominantly located on the nitrobenzene ring, particularly on the carbon atoms ortho and para to the nitro group, which are activated for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene
| Orbital | Energy (eV) | Primary Atomic Contributions |
| HOMO | -8.25 | Nitrobenzene ring, Bromoethyl group |
| LUMO | -2.15 | C1, C3, C5 of the nitrobenzene ring |
| HOMO-LUMO Gap | 6.10 | - |
Note: The data in this table is hypothetical and serves as an illustration of expected values based on similar compounds.
An EPS map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This analysis is invaluable for predicting sites of electrophilic and nucleophilic attack.
In the case of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene, the EPS analysis would likely reveal a significant negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, positive potential regions are expected on the carbon atom attached to the fluorine (C1) and the carbon atom of the ethyl group attached to the bromine, indicating their susceptibility to nucleophilic attack. The hydrogen atoms of the benzene (B151609) ring would also exhibit a slight positive potential.
Reaction Pathway Elucidation and Transition State Calculations
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out reaction pathways and calculating the energies of transition states. This allows for a detailed understanding of reaction mechanisms and kinetics.
DFT calculations can be employed to investigate the two primary reaction pathways for 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene: SNAr at the aromatic ring and alkylation at the bromoethyl side chain. These calculations would involve locating the transition states and intermediates for each pathway to determine the activation energies.
For the SNAr mechanism, the attack of a nucleophile at the C1 position (attached to fluorine) would be modeled. This would proceed through a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nitro group.
For the alkylation mechanism, a direct SN2 substitution at the carbon bearing the bromine atom would be modeled. The calculations would determine the energy barrier for this process.
Table 2: Hypothetical Activation Energies for SNAr and Alkylation Reactions of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene with a Generic Nucleophile (e.g., Methoxide)
| Reaction Pathway | Solvent | Activation Energy (kcal/mol) |
| SNAr (attack at C-F) | Gas Phase | 25.8 |
| SNAr (attack at C-F) | DMSO | 18.5 |
| Alkylation (SN2 at C-Br) | Gas Phase | 22.3 |
| Alkylation (SN2 at C-Br) | DMSO | 20.1 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would depend on the specific nucleophile and computational level of theory.
In reactions where new stereocenters can be formed, computational modeling can predict the stereochemical outcome. For 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene, if the nucleophile or other reactants are chiral, or if the reaction leads to the formation of a chiral center, DFT calculations can be used to model the transition states leading to different stereoisomers. By comparing the energies of these transition states, the preferred stereochemical pathway can be determined. For instance, in an asymmetric synthesis involving this compound, modeling would be crucial in understanding the origins of enantioselectivity.
Solvation Effects on Reactivity
The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects using either implicit or explicit solvation models.
For the reactions of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene, polar aprotic solvents like DMSO or DMF would be expected to stabilize the charged Meisenheimer intermediate in the SNAr pathway, thereby lowering the activation energy and accelerating the reaction. In contrast, the SN2 alkylation pathway might be less sensitive to solvent polarity, although polar solvents can still influence the solvation of the reactants and the transition state. Computational studies would quantify these effects by calculating the reaction profiles in different solvent environments, providing a more accurate prediction of the reactivity in a real-world experimental setup.
Quantitative Structure-Reactivity Relationships (QSAR) in Related Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov These models are statistical in nature and are developed by correlating variations in the physicochemical properties of molecules with their observed activities. For nitroaromatic compounds, a class to which 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene belongs, QSAR has been extensively used to predict their toxic effects, mutagenicity, and other biological activities. nih.govnih.govresearchgate.net The underlying principle is that the structural features of a molecule, such as its electronic properties, hydrophobicity, and steric characteristics, determine its reactivity and interaction with biological systems.
The development of a QSAR model involves several key steps: the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors that quantify various aspects of the chemical structure, the development of a mathematical equation that links the descriptors to the activity using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorous validation of the model's predictive power. researchgate.netaimspress.com
A significant advantage of QSAR studies is their ability to predict the properties of new or untested chemicals without the need for expensive and time-consuming experimental testing. nih.govresearchgate.net This is particularly relevant in the context of environmental risk assessment and drug discovery. Both the Organisation for Economic Co-operation and Development (OECD) and the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) legislation have advocated for the use of QSAR to reduce animal testing. nih.govresearchgate.net
In the context of nitroaromatic compounds, QSAR models have been instrumental in elucidating the mechanisms of their toxicity. For instance, the mutagenicity of nitroaromatics has been linked to descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and hydrophobicity. nih.gov A lower ELUMO value suggests a greater ease of accepting electrons, a key step in the metabolic activation of nitroaromatics to their mutagenic forms. nih.gov
The following table provides an overview of common molecular descriptors used in QSAR studies of nitroaromatic compounds and their significance:
| Descriptor Category | Descriptor Example | Significance in Nitroaromatic QSAR |
| Electronic | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Relates to the compound's ability to accept electrons, crucial for nitroreduction and subsequent toxicity. nih.gov |
| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Indicates the molecule's electron-donating capacity. nih.gov | |
| Dipole Moment (µ) | Influences polarity and interactions with biological macromolecules. researchgate.net | |
| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of a molecule, affecting its transport and accumulation in biological systems. nih.gov |
| Steric/Topological | Molecular Connectivity Index (MLI) | Encodes information about the size, shape, and branching of a molecule. researchgate.net |
| Molecular Molar Refractive Index (MR) | Relates to the volume of the molecule and its polarizability. researchgate.net |
QSAR models for the toxicity of nitroaromatic compounds have been developed for various endpoints, including aquatic toxicity and mutagenicity. For example, a study on the toxicity of 26 nitroaromatic compounds to the algae Scenedesmus obliquus resulted in a QSAR model with a high correlation coefficient (R² = 0.86), utilizing descriptors such as E1/2 (half-wave reduction potential), BCF (bioconcentration factor), EHOMO, ELUMO, and KOW (octanol-water partition coefficient). nih.gov
The table below summarizes the findings of a representative QSAR study on the mutagenicity of nitroaromatic compounds.
| Model Type | Key Descriptors | Model Performance (R²) | Predicted Activity |
| 2D/3D-QSAR joint model | Hydrophobicity, ELUMO | 0.835 | Mutagenicity nih.gov |
It is important to note that while no specific QSAR models for 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene are publicly available, the principles and descriptors used in the studies of related nitroaromatic compounds provide a strong foundation for predicting its potential reactivity and biological activity. The presence of the nitro group, a strong electron-withdrawing feature, and the halogen atoms (fluorine and bromine) would significantly influence the electronic and hydrophobic properties of the molecule, making it a suitable candidate for QSAR modeling.
Future Research Trajectories and Synthetic Challenges
Development of More Sustainable and Greener Synthetic Routes
The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of hazardous reagents, contributing to environmental concerns. chemistryjournals.netnih.gov A significant future research direction is the development of greener and more sustainable synthetic routes for 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene and its derivatives. This involves exploring alternative solvents, such as water or ionic liquids, and employing catalytic systems that minimize waste and energy consumption. chemistryjournals.net For instance, the nitration of aromatic compounds, a key step in the synthesis of the parent scaffold, is a highly exothermic and potentially hazardous process. ewadirect.com The adoption of green chemistry principles, such as waste prevention and the use of safer solvents, provides a framework for developing more sustainable chemical processes. chemistryjournals.net
Recent advancements in green chemistry have demonstrated the successful implementation of these principles in the synthesis of various organic compounds. For example, the development of catalytic processes for the synthesis of ibuprofen (B1674241) has significantly reduced waste and improved atom economy. chemistryjournals.net Similar strategies can be envisioned for the synthesis of fluorinated nitrobenzenes, focusing on minimizing the environmental footprint of their production.
Catalyst Discovery for Novel Transformations
The development of novel catalysts is crucial for unlocking new reactivity and enabling more efficient transformations of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene. Research in this area will likely focus on several key aspects:
Selective C-H Functionalization: Direct and selective functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Catalysts that can selectively activate and functionalize the aromatic or aliphatic C-H bonds of the title compound would provide a more direct route to a wide range of derivatives, avoiding the need for pre-functionalized starting materials. nih.gov
Cross-Coupling Reactions: The bromoethyl group and the fluorine atom on the aromatic ring are amenable to various cross-coupling reactions. The discovery of new catalysts with improved activity and selectivity for these transformations will expand the synthetic utility of this building block.
Asymmetric Catalysis: For applications in medicinal chemistry, the synthesis of enantiomerically pure compounds is often required. The development of chiral catalysts for asymmetric transformations of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene would be a significant advancement, enabling the synthesis of chiral drugs and probes.
Iron-based catalysts, for example, have shown promise in the reductive functionalization of nitro compounds, offering a more sustainable alternative to precious metal catalysts. acs.org Further research into tunable and air-stable iron(salen) complexes could lead to more active and selective catalysts for a variety of transformations. acs.org
Exploration of Unconventional Reactivity Modes
Beyond traditional functional group transformations, exploring unconventional reactivity modes of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene could lead to the discovery of novel chemical space. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. nih.govscielo.br
Future research could investigate:
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. Applying this technology to 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene could enable novel transformations that are not accessible through traditional thermal methods. For instance, selective synthesis of azoxybenzenes from nitrobenzenes has been achieved using visible light irradiation in flow microreactors. rsc.org
Electrochemical Synthesis: Electrochemistry offers a green and efficient alternative to chemical oxidants and reductants. The electrochemical reduction or oxidation of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene could provide access to new intermediates and products.
Mechanochemistry: Mechanochemical activation through ball milling is an environmentally friendly method for conducting chemical reactions, often in the absence of solvents. researchgate.net Exploring the mechanochemical reactivity of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene could lead to the development of solvent-free synthetic methods.
Integration into Automated Synthesis Platforms and Flow Chemistry
The integration of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene into automated synthesis platforms and flow chemistry systems presents a significant opportunity to accelerate drug discovery and process development. ewadirect.com
Key advantages of this approach include:
Enhanced Safety: Flow chemistry allows for the safe handling of hazardous reagents and intermediates by minimizing reaction volumes and enabling precise control over reaction parameters. ewadirect.comnih.gov This is particularly relevant for nitration reactions, which are often highly exothermic. ewadirect.com
Improved Efficiency and Yield: Continuous flow processes can lead to higher yields and productivity compared to batch reactions. nih.govacs.org Real-time monitoring and optimization of reaction conditions are also facilitated in flow systems. chemistryjournals.net
Rapid Library Synthesis: Automated platforms can be used to rapidly synthesize libraries of compounds based on the 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene scaffold, facilitating structure-activity relationship (SAR) studies in drug discovery.
Recent studies have demonstrated the successful application of flow chemistry in the reduction of nitroaromatic compounds and the synthesis of pharmaceutical intermediates. nih.govacs.orgresearchgate.net For example, the continuous-flow reduction of nitro compounds to primary amines has been achieved with high yields and short reaction times. nih.gov
Design of Next-Generation Fluorinated Nitrobenzene (B124822) Building Blocks
Building upon the knowledge gained from studying 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene, a key future direction is the rational design of next-generation fluorinated nitrobenzene building blocks with enhanced properties and functionalities. The introduction of fluorine atoms into organic molecules can significantly impact their biological activity. anr.frbeilstein-journals.orgnih.gov
Future design strategies may include:
Introduction of Additional Functional Groups: Incorporating other functional groups, such as alkynes, azides, or other halogens, would increase the synthetic versatility of the building block and allow for its use in a wider range of "click chemistry" and other ligation reactions. eurekalert.org
Varying the Position of the Fluoro and Nitro Groups: The relative positions of the fluorine and nitro groups on the aromatic ring have a profound effect on the molecule's electronic properties and reactivity. scielo.br Systematically varying these positions could lead to building blocks with tailored reactivity profiles.
Introducing sp³-Rich Scaffolds: There is a growing trend in medicinal chemistry towards the use of molecules with higher three-dimensional character. nih.gov Designing fluorinated nitrobenzene building blocks that incorporate sp³-rich fragments could lead to the discovery of novel drug candidates with improved pharmacokinetic properties.
The development of novel synthetic methodologies, such as halofluorination and decarboxylative strategies, will be crucial for accessing these more complex and diverse building blocks. nih.govbeilstein-journals.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene, and what intermediates are critical?
- Methodological Answer : A plausible route involves bromoethylation of 1-fluoro-4-nitrobenzene. For example, nucleophilic substitution of a pre-functionalized ethyl group (e.g., via ethylene dibromide) under Friedel-Crafts conditions or using a palladium-catalyzed coupling. Key intermediates include 1-fluoro-4-nitrobenzene and 1-(2-bromoethyl)-4-substituted benzene derivatives, as seen in analogous syntheses of bromoethyl aromatics . Characterization of intermediates via /-NMR and GC-MS is essential to confirm regioselectivity and purity.
Q. How can the structure of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene be rigorously validated?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : -NMR can confirm fluorine position, while -NMR resolves ethyl and aromatic protons.
- X-ray crystallography : Resolves spatial arrangement of substituents, as demonstrated in structurally similar bromo-nitrobenzene derivatives .
- IR spectroscopy : Nitro (∼1520 cm) and C-Br (∼600 cm) stretches validate functional groups.
Q. What are the key reactivity patterns of the bromoethyl group in this compound?
- Methodological Answer : The bromoethyl group is susceptible to nucleophilic substitution (e.g., with amines or thiols) and elimination under basic conditions. For example, reaction with morpholine could yield 4-[2-(4-fluorophenyl)ethyl]morpholine, as seen in analogous bromoethyl aromatic systems . Kinetic studies (via -NMR monitoring) can quantify reaction rates in different solvents (e.g., DMF vs. THF).
Advanced Research Questions
Q. How do electronic effects of the nitro and fluoro substituents influence the bromoethyl group’s reactivity?
- Methodological Answer : The electron-withdrawing nitro and fluoro groups reduce electron density on the aromatic ring, polarizing the C-Br bond in the bromoethyl group and enhancing its electrophilicity. Computational modeling (DFT studies) can map electrostatic potential surfaces, while Hammett σ values correlate substituent effects with reaction rates . Experimental validation via competition reactions with nucleophiles (e.g., comparing S2 reactivity with 4-chlorophenethyl bromide ) is recommended.
Q. What environmental toxicity concerns arise from this compound, and how can they be assessed?
- Methodological Answer : Analogous fluoro-nitrobenzene derivatives exhibit aquatic toxicity (e.g., 1-fluoro-4-nitrobenzene has a 96-h LC of 28.4 mg/L in fish ). Ecotoxicological assays (e.g., OECD Test 203 for fish) should be conducted, with comparative analysis of degradation products (e.g., nitro-reduction metabolites). Persistence studies (OECD 301 biodegradability tests) are critical for risk assessment.
Q. How can contradictory data in synthetic yields be resolved?
- Methodological Answer : Discrepancies may arise from competing pathways (e.g., bromination vs. nitration side reactions). Systematic optimization via Design of Experiments (DoE) can identify critical factors (temperature, catalyst loading). For instance, in bromoethylation, excess ethylene dibromide may improve yield but increase byproducts like 1,2-dibromoethane derivatives . High-resolution LC-MS can track byproduct formation.
Q. What strategies mitigate decomposition during storage or reaction?
- Methodological Answer : Decomposition via hydrolysis or thermal elimination can be minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
